An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromopyridine-2-carbonitrile
An In-depth Technical Guide to the Physical Properties of 3-Amino-5-bromopyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 3-Amino-5-bromopyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document consolidates available data on its core properties and outlines standard experimental protocols for the determination of characteristics that are not yet publicly documented.
Core Physical and Chemical Properties
3-Amino-5-bromopyridine-2-carbonitrile, with the CAS number 573675-27-1, is a pyridine derivative recognized for its role as a critical intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1] Its structure, featuring an amino group, a bromine atom, and a nitrile group on the pyridine scaffold, provides multiple reaction sites for developing novel pharmaceutical compounds.
The quantitative physical and chemical data for 3-Amino-5-bromopyridine-2-carbonitrile are summarized in the table below. It should be noted that while fundamental properties have been established, extensive experimental data for properties such as melting point, boiling point, and solubility are not widely available in public literature.
| Property | Value | Reference |
| IUPAC Name | 3-amino-5-bromopyridine-2-carbonitrile | [2] |
| Synonyms | 3-amino-5-bromopicolinonitrile | [3] |
| CAS Number | 573675-27-1 | [1][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [1][2][3][4] |
| Exact Mass | 196.95886 Da | [2] |
| Topological Polar Surface Area | 62.7 Ų | [2] |
| XLogP3-AA (Predicted) | 1.5 | [2] |
| ¹H NMR (DMSO) | δ = 8.08–7.66 (m, 1H), 7.55–7.26 (m, 1H), 6.58 ppm (bs, 2H) | [1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated: 197.96618, found: 197.9656 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-Amino-5-bromopyridine-2-carbonitrile are crucial for its application in research. The following sections describe cited experimental procedures.
Two primary synthesis routes from nitro-substituted precursors have been reported:
Method 1: Reduction with Tin(II) Chloride [4]
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Starting Material: 5-bromo-2-cyano-3-nitropyridine (5 g, 21.9 mmol) is dissolved in cooled concentrated hydrochloric acid (30 mL).
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Reducing Agent Addition: Tin(II) chloride dihydrate (SnCl₂·2H₂O, 24.7 g, 109.5 mmol) is added to the solution in batches.
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Reaction: The mixture is stirred at room temperature overnight. Reaction progress is monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is basified with an aqueous sodium carbonate solution and then extracted with ethyl acetate.
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Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography to yield the final product.
Method 2: Reduction with Iron Powder [1]
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Starting Material: 5-bromo-3-nitropyridine-2-carbonitrile.
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Reaction Conditions: The starting material is reduced using iron powder in acetic acid.
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Yield: This method reportedly yields the product at 56% after purification.
Due to the absence of published experimental data for several key physical properties, the following standard protocols are proposed.
Melting Point Determination (Capillary Method):
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Solubility Determination (Shake-Flask Method): [5]
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An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
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The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key processes and applications involving 3-Amino-5-bromopyridine-2-carbonitrile.
Caption: Synthesis and purification workflow for 3-Amino-5-bromopyridine-2-carbonitrile.
Caption: Role as a building block in drug discovery.
References
- 1. 3-Amino-5-bromopyridine-2-carbonitrile | 573675-27-1 | Benchchem [benchchem.com]
- 2. 3-Amino-5-Bromopicolinonitrile | C6H4BrN3 | CID 22030176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]
- 4. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE | 573675-27-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
